molecular formula C9H13FN2 B2509101 4-fluoro-1-N-propylbenzene-1,2-diamine CAS No. 300798-95-2

4-fluoro-1-N-propylbenzene-1,2-diamine

Cat. No.: B2509101
CAS No.: 300798-95-2
M. Wt: 168.215
InChI Key: ZRKLXAJXEPZWCU-UHFFFAOYSA-N
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Description

Significance of Fluorinated Aromatic Diamines in Contemporary Synthetic Chemistry

The introduction of fluorine atoms into aromatic diamine structures has a profound impact on their properties, making them highly valuable in modern chemistry. numberanalytics.comnumberanalytics.com Fluorine is the most electronegative element, and its presence can significantly alter the electronic properties of the aromatic ring, influencing the compound's reactivity and stability. numberanalytics.com This modification can lead to enhanced thermal stability, chemical resistance, and specific optical properties in materials derived from these monomers. numberanalytics.com

In the realm of materials science, fluorinated aromatic diamines are key monomers in the synthesis of high-performance polymers like polyimides. nih.govnasa.gov These polymers often exhibit improved characteristics such as increased glass transition temperatures, better optical transparency, and reduced dielectric constants, which are desirable for applications in aerospace and flexible electronics. nih.gov Furthermore, in medicinal chemistry, the incorporation of fluorine can improve a drug candidate's metabolic stability, bioavailability, and binding affinity to biological targets. numberanalytics.com The use of fluorinated aromatic compounds as intermediates is a key strategy in the synthesis of various pharmaceuticals, including antidepressants. numberanalytics.com

Overview of N-Alkyl Substituted Phenylenediamines as Versatile Chemical Building Blocks

The attachment of alkyl groups to the nitrogen atoms of phenylenediamines (N-alkylation) provides another layer of structural diversity and functional control. N-alkyl substituted phenylenediamines are considered versatile chemical building blocks because the alkyl groups can modulate the nucleophilicity of the amino groups, influence the solubility of the compound, and introduce steric hindrance that can direct the outcome of chemical reactions. nih.gov

These building blocks are instrumental in creating multifunctional molecules. klinger-lab.de For example, in the synthesis of pharmaceuticals, the nature of the N-alkyl group can be critical for the molecule's interaction with biological receptors. In materials science, N-alkylation can affect the processing characteristics and final properties of polymers. The development of synthetic pathways that allow for the precise introduction of N-alkyl groups is an active area of research, enabling the creation of tailor-made molecules for specific applications. klinger-lab.de

Research Trajectories and Academic Focus on 4-Fluoro-1-N-propylbenzene-1,2-diamine

Research on this compound is situated at the intersection of fluorinated and N-alkylated aromatic diamines. This specific compound combines the property-enhancing effects of a fluorine atom with the modulating influence of an N-propyl group.

Chemical Properties and Synthesis

The synthesis of this compound typically starts with 4-fluoro-2-nitroaniline (B1293508). The process involves the reduction of the nitro group to an amine, followed by N-alkylation with a propyl halide, such as propyl bromide, in the presence of a base.

Below is a table summarizing some of the key computed properties of this compound.

PropertyValue
Molecular Formula C₉H₁₃FN₂
Molecular Weight 168.21 g/mol
IUPAC Name 4-fluoro-N¹-propylbenzene-1,2-diamine
CAS Number 300798-95-2
Topological Polar Surface Area 38.1 Ų
Hydrogen Bond Donor Count 2
Hydrogen Bond Acceptor Count 3
Rotatable Bond Count 3
Data sourced from PubChem. nih.gov

Applications in Research and Development

The unique structure of this compound makes it a valuable intermediate in several areas of chemical research.

Application AreaDescription
Organic Synthesis Serves as a versatile building block for creating more complex molecules for pharmaceuticals and agrochemicals.
Pharmaceutical Development Used in the design of drug candidates. The fluorine atom can enhance binding affinity to molecular targets, and the amine groups facilitate interactions with biological receptors. Derivatives have been investigated for potential anti-cancer properties.
Materials Science Acts as an intermediate in the synthesis of specialty polymers and resins, contributing to enhanced thermal stability and chemical resistance in the final products. It has also been explored for developing protective coatings.
Analytical Chemistry Employed as a reference standard in chromatographic techniques to aid in the accurate analysis of complex mixtures.

Academic and industrial interest in this compound is driven by the potential to leverage its distinct structural features. For instance, studies have suggested its potential as a lead compound for developing new antibacterial agents. The ongoing exploration of this and similar substituted diamines continues to open new avenues in drug discovery and materials science.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-fluoro-1-N-propylbenzene-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13FN2/c1-2-5-12-9-4-3-7(10)6-8(9)11/h3-4,6,12H,2,5,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRKLXAJXEPZWCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=C(C=C(C=C1)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 Fluoro 1 N Propylbenzene 1,2 Diamine and Precursor Molecules

Synthetic Strategies for Fluorine Incorporation in Aromatic Systems

The introduction of fluorine into aromatic systems is a critical step in the synthesis of fluorinated compounds like 4-fluoro-1-N-propylbenzene-1,2-diamine. The presence of the fluorine atom can significantly alter the electronic properties and biological activity of the molecule. A common strategy involves starting with a precursor that already contains the fluorine atom, which is then carried through the synthetic sequence.

For instance, the synthesis of fluorinated aromatic diamines often begins with fluorinated nitroaromatic compounds. nasa.gov A relevant precursor for the target molecule is 4-fluoro-2-nitroaniline (B1293508). This approach leverages nucleophilic aromatic substitution on highly activated rings to introduce fluorine, or more commonly, utilizes commercially available fluorinated starting materials. The carbon-fluorine bond is exceptionally strong, making it stable throughout subsequent reaction steps such as reduction and alkylation. researchgate.net

The development of novel fluorinated aromatic polyamides and polyimides has driven research into the synthesis of various fluorinated diamine monomers. researchgate.netresearchgate.netmdpi.com These synthetic routes often involve the reaction of a fluorinated compound, such as 2-chloro-5-nitrobenzotrifluoride, with a dihydroxy compound, followed by the reduction of the nitro groups to amines. researchgate.net Another method involves the reaction of a disodium (B8443419) salt of a bisphenol with a fluorinated nitrobenzene, followed by reduction. nasa.gov These strategies highlight the importance of incorporating the fluorine atom early in the synthesis via a stable, functionalized precursor.

Routes for the Introduction of Alkyl Amine Functionalities

The introduction of the N-propyl group onto the benzene-1,2-diamine core is a key step in forming the final product. Several methods exist for the N-alkylation of aromatic amines.

A direct and common method is N-alkylation with alkyl halides . In the synthesis of this compound, the intermediate 4-fluoro-1,2-diaminobenzene is reacted with a propyl halide, such as propyl bromide, in the presence of a base like potassium carbonate. The base is crucial for deprotonating the amine, increasing its nucleophilicity to facilitate the attack on the alkyl halide.

Another significant strategy is reductive amination (also known as reductive alkylation). wikipedia.orgmasterorganicchemistry.com This method involves the reaction of an amine with a carbonyl compound (an aldehyde or ketone) to form an intermediate imine, which is then reduced to the corresponding alkylated amine. wikipedia.orgmasterorganicchemistry.comyoutube.com For the synthesis of the target molecule, 4-fluoro-1,2-phenylenediamine could be reacted with propanal. The reaction is typically performed in a one-pot procedure using a selective reducing agent that reduces the imine intermediate faster than the starting carbonyl compound. wikipedia.orgmasterorganicchemistry.com

Alkylation MethodReagentsDescription
Direct N-Alkylation Propyl halide (e.g., propyl bromide), Base (e.g., K2CO3)The amine acts as a nucleophile, displacing the halide from the alkyl chain. A base is used to neutralize the acid formed.
Reductive Amination Propanal, Reducing Agent (e.g., NaBH3CN, NaBH(OAc)3)The amine reacts with the aldehyde to form an imine, which is then reduced in situ to form the secondary amine. masterorganicchemistry.comorganic-chemistry.org
"Hydrogen Borrowing" Propanol, Catalyst (e.g., transition metal-based)Alcohols can be used to alkylate amines where the catalyst temporarily oxidizes the alcohol to an aldehyde for the reductive amination cycle. researchgate.net

Chemical Synthesis of the Benzene-1,2-diamine Core

While reductive amination is a primary method for introducing alkyl groups (as described in 2.2), it is also a fundamental process for synthesizing amines from carbonyl compounds. wikipedia.org This pathway involves the conversion of a ketone or aldehyde to an amine through an imine intermediate. wikipedia.org Though not the most direct route for the benzene-1,2-diamine core itself, its principles are applied in related syntheses. For instance, the reductive amination of a suitable keto-amine precursor could theoretically yield the diamine structure. The process is valued for its efficiency, often being achievable in a single pot under mild conditions. wikipedia.orgresearchgate.net Various reducing agents can be employed, with sodium cyanoborohydride and sodium triacetoxyborohydride (B8407120) being popular choices due to their selectivity for the imine over the carbonyl group. masterorganicchemistry.comorganic-chemistry.org

A more common and direct route to synthesizing the 4-fluorobenzene-1,2-diamine (B48609) core starts from a substituted nitrobenzene. guidechem.com The synthesis of this compound typically begins with 4-fluoro-2-nitroaniline. This precursor contains the required fluorine atom and a nitro group ortho to an amino group.

The key transformation is the reduction of the nitro group to a second amino group, yielding 4-fluoro-1,2-phenylenediamine. guidechem.com This reduction is a standard procedure in organic synthesis and can be accomplished using various reagents and conditions.

Typical Synthetic Sequence:

Reduction of the Nitro Group: The starting material, 4-fluoro-2-nitroaniline, is subjected to reduction. A common method is catalytic hydrogenation, where hydrogen gas is passed through a solution of the nitro compound in a solvent like ethanol (B145695), in the presence of a metal catalyst. guidechem.com

N-Alkylation: The resulting 4-fluoro-1,2-phenylenediamine is then alkylated, as described in section 2.2, by reacting it with propyl bromide in the presence of a base to yield the final product, this compound.

StepStarting MaterialReagents/CatalystProduct
1. Reduction4-Fluoro-2-nitroanilineH2, Raney Nickel (or Pd/C)4-Fluoro-1,2-phenylenediamine guidechem.com
2. N-Alkylation4-Fluoro-1,2-phenylenediaminePropyl bromide, K2CO3This compound

Optimization of Reaction Conditions and Yields in Synthetic Protocols

Optimizing reaction conditions is essential for maximizing product yield, minimizing byproducts, and ensuring the scalability of the synthesis. For the synthesis of this compound, several parameters can be adjusted.

For the Reduction Step:

Catalyst: The choice of catalyst for the reduction of 4-fluoro-2-nitroaniline is critical. While Raney nickel is effective, other catalysts such as palladium on carbon (Pd/C) are also widely used for nitro group reductions and can offer different selectivity and activity profiles. guidechem.com The catalyst loading and quality can significantly impact reaction time and completeness.

Hydrogen Pressure: In catalytic hydrogenation, the pressure of the hydrogen gas can influence the reaction rate. For laboratory-scale synthesis of 4-fluoro-1,2-phenylenediamine, a pressure of 1.0 MPa has been reported as effective. guidechem.com

Solvent and Temperature: Anhydrous ethanol is a common solvent for this reduction. guidechem.com The reaction is often carried out at room temperature, which is advantageous for energy efficiency and minimizing side reactions. guidechem.com

For the N-Alkylation Step:

Base: The choice and amount of base are important. A strong enough base is needed to deprotonate the amine, but a base that is too strong or bulky could lead to side reactions. Potassium carbonate is a common and effective choice.

Solvent: The solvent must be able to dissolve the reactants and be inert to the reaction conditions. A polar aprotic solvent is often suitable for this type of nucleophilic substitution.

Temperature: The reaction temperature affects the rate of alkylation. Gentle heating may be required to drive the reaction to completion, but excessive heat can lead to dialkylation or other side reactions.

Stoichiometry: Controlling the molar ratio of the alkylating agent (propyl bromide) to the diamine is crucial for achieving mono-alkylation and avoiding the formation of di-propylated byproducts.

Chemical Reactivity and Mechanistic Investigations of 4 Fluoro 1 N Propylbenzene 1,2 Diamine

Reactivity of Amine Functionalities

The presence of both a primary (-NH₂) and a secondary (-NH-propyl) amine group on the benzene (B151609) ring provides multiple sites for reaction. The relative nucleophilicity of these nitrogen centers often governs the reaction pathways, with the primary amine generally being more sterically accessible.

The primary amine functionality of 4-fluoro-1-N-propylbenzene-1,2-diamine readily undergoes condensation reactions with aldehydes and ketones to form Schiff bases (imines). This reaction is a cornerstone of coordination chemistry and organic synthesis. researchgate.netjocpr.com The reaction typically proceeds via nucleophilic attack of the primary amine on the carbonyl carbon, followed by dehydration. researchgate.net

Given the presence of two amine groups, the reaction can be controlled stoichiometrically. Reaction with one equivalent of an aldehyde will preferentially form a mono-Schiff base at the more accessible primary amine position. Using two equivalents can lead to the formation of a bis-Schiff base if the second reacting carbonyl is sufficiently reactive and steric hindrance is minimal. researchgate.net

Table 1: Illustrative Schiff Base Condensation Reactions

Reactant (Aldehyde) Stoichiometry (Diamine:Aldehyde) Expected Product Reaction Conditions
Benzaldehyde 1:1 N-(phenylmethylene)-4-fluoro-N¹-propylbenzene-1,2-diamine Methanol (B129727), Reflux
Salicylaldehyde 1:1 2-(((2-amino-5-fluoro-4-(propylamino)phenyl)imino)methyl)phenol Ethanol (B145695), Room Temp.
Acetone 1:1 N-(propan-2-ylidene)-4-fluoro-N¹-propylbenzene-1,2-diamine Toluene, Dean-Stark

This table is illustrative of expected outcomes based on general chemical principles.

Both nitrogen atoms in this compound are nucleophilic and can undergo alkylation and acylation. The primary amine is generally more reactive towards alkylating and acylating agents due to lower steric hindrance compared to the secondary amine.

Alkylation: Reaction with alkyl halides (e.g., methyl iodide, ethyl bromide) in the presence of a base can introduce additional alkyl groups. Selective mono-alkylation at the primary amine is possible under controlled conditions, yielding a diamine with two secondary amine groups. Exhaustive alkylation would lead to the formation of quaternary ammonium (B1175870) salts.

Acylation: Acylation with acid chlorides (e.g., acetyl chloride) or anhydrides (e.g., acetic anhydride) readily forms amides. This reaction is often used as a method to protect one or both amine groups during other synthetic transformations. Due to the higher reactivity of the primary amine, selective acylation is highly feasible.

The 1,2-diamine arrangement is a classic precursor for the synthesis of various five- and six-membered nitrogen-containing heterocyclic compounds. nih.gove-bookshelf.de These cyclization reactions are powerful tools for building molecular complexity.

Benzimidazoles: Condensation with carboxylic acids or their derivatives (such as aldehydes followed by oxidation) leads to the formation of the benzimidazole (B57391) ring system. The reaction with formic acid, for example, would yield 5-fluoro-1-propyl-1H-benzo[d]imidazole.

Quinoxalines: Reaction with α-dicarbonyl compounds, such as glyoxal (B1671930) or benzil, results in the formation of quinoxalines. This involves a double condensation reaction, forming a six-membered pyrazine (B50134) ring fused to the benzene ring.

Other Heterocycles: Reactions with reagents like phosgene (B1210022) or thiophosgene (B130339) can yield benzimidazolones or benzimidazolethiones, respectively.

Table 2: Examples of Heterocycle Formation

Reagent Resulting Heterocycle Class Illustrative Product Name
Acetic Acid Benzimidazole 5-Fluoro-2-methyl-1-propyl-1H-benzo[d]imidazole
Glyoxal Quinoxaline 6-Fluoro-1-propyl-1,2,3,4-tetrahydroquinoxaline
Carbon Disulfide Benzimidazolethione 5-Fluoro-1-propyl-1,3-dihydro-2H-benzo[d]imidazole-2-thione

This table presents expected cyclization products based on established synthetic routes for o-phenylenediamines.

Aromatic Reactivity and Substitution Patterns

The reactivity of the benzene ring towards substitution is heavily influenced by the existing substituents: the fluoro group, the primary amino group, and the secondary propylamino group.

In electrophilic aromatic substitution (EAS), the benzene ring acts as a nucleophile. msu.edu The rate and regioselectivity of the reaction are determined by the electronic properties of the substituents. masterorganicchemistry.com

Directing Effects: All three substituents (-F, -NH₂, -NH-propyl) are ortho, para directors. youtube.com The positions open for substitution are C3, C5, and C6.

Position C3: Ortho to the -NH-propyl group and meta to the -NH₂ and -F groups.

Position C5: Ortho to the -F group, meta to the -NH-propyl group, and para to the -NH₂ group.

Position C6: Ortho to the -NH₂ group and meta to the -F and -NH-propyl groups.

The powerful directing effect of the amino groups, particularly the -NH₂ group at C2, will strongly favor substitution at the C6 and C5 positions. Steric hindrance from the N-propyl group might slightly disfavor substitution at the C3 position. Therefore, nitration, halogenation, or sulfonation would be expected to yield a mixture of 5- and 6-substituted products. libretexts.org

Nucleophilic aromatic substitution (SNAr) involves the attack of a nucleophile on an electron-poor aromatic ring, leading to the displacement of a leaving group. masterorganicchemistry.com For this reaction to proceed efficiently, two main conditions are typically required: the presence of a good leaving group (halogens are common) and strong electron-withdrawing groups (like -NO₂) positioned ortho or para to the leaving group. youtube.com

In this compound, the fluorine atom is a potential leaving group. Fluorine is highly electronegative, which polarizes the C-F bond, making the carbon atom susceptible to nucleophilic attack. In the context of SNAr, fluorine is often the best halogen leaving group because the rate-determining step is the initial nucleophilic attack, which is facilitated by the strong inductive withdrawal of fluorine. youtube.com

However, the molecule lacks strong electron-withdrawing groups and instead possesses two powerful electron-donating amino groups. These groups increase the electron density of the aromatic ring, making it less electrophilic and thus disfavoring nucleophilic attack. nih.gov Consequently, direct SNAr to displace the fluorine atom with nucleophiles like methoxide (B1231860) or an amine would be extremely difficult under standard conditions. The reaction would require harsh conditions or a different mechanism, such as one involving a diazonium salt intermediate (Schiemann-type reaction), though this would require modification of an amine group first. researchgate.net

Oxidative and Reductive Transformations of the Compound

The presence of two electron-donating amino groups makes this compound susceptible to oxidation, while the aromatic system and the potential for further functionalization also allow for reductive transformations.

The oxidation of o-phenylenediamines is a well-established route for the synthesis of various heterocyclic compounds, most notably phenazines and benzimidazoles. In the case of this compound, oxidative processes can lead to a range of products depending on the oxidant and reaction conditions.

Common oxidizing agents such as potassium permanganate (B83412) (KMnO₄) and hydrogen peroxide (H₂O₂) can be employed. The oxidation of o-phenylenediamines often proceeds via the formation of an o-benzoquinonediimine intermediate, which can then undergo further reactions. For instance, the oxidative dimerization of o-phenylenediamine (B120857) is known to produce 2,3-diaminophenazine. It is plausible that this compound would undergo an analogous transformation to yield a substituted phenazine (B1670421) derivative.

The reaction of o-phenylenediamines with various oxidizing agents can be summarized as follows:

Oxidizing AgentPotential Product(s) from this compoundGeneral Observations
Potassium Permanganate (KMnO₄)Substituted phenazine derivativesStrong oxidant, reaction may require careful control to avoid over-oxidation and ring cleavage.
Hydrogen Peroxide (H₂O₂)Substituted phenazine or benzimidazole derivativesOften used in the presence of a catalyst; can lead to different products based on reaction conditions.
Ferric Chloride (FeCl₃)Phenazine-type pigmentsA common reagent for the oxidative coupling of anilines and their derivatives. rsc.org
Copper(II) ionsOxidized dimeric or polymeric structuresCatalyzes the oxidation of o-phenylenediamine, leading to colored products. mdpi.com

Furthermore, oxidative cyclization reactions are a key application of o-phenylenediamines, leading to the formation of benzimidazoles when reacted with aldehydes or carboxylic acids and their derivatives. acs.org This type of reaction involves the initial formation of a Schiff base, followed by an intramolecular cyclization and subsequent oxidation to the aromatic benzimidazole ring system.

The synthesis of this compound itself typically involves a reductive step, specifically the reduction of a nitro group in a precursor molecule like 4-fluoro-2-nitro-N-propylaniline. This is commonly achieved through catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or Raney nickel in the presence of hydrogen gas. Other reducing agents like tin(II) chloride (SnCl₂) in hydrochloric acid or iron powder in acidic media are also effective for the reduction of aromatic nitro compounds to the corresponding anilines.

Further reduction of the diamine compound itself is less common, as the aromatic ring is relatively stable. However, under forcing conditions, the benzene ring could be hydrogenated. Reductive amination is a key synthetic route to N-alkylated amines and could be considered a reductive transformation in the broader context of synthesizing this compound.

Detailed Mechanistic Studies of Chemical Reactions

While specific mechanistic studies on this compound are not extensively documented in publicly available literature, the general mechanisms of reactions involving o-phenylenediamines provide a strong basis for understanding its chemical behavior.

Kinetic studies of reactions involving substituted o-phenylenediamines reveal the influence of substituents on reaction rates. The electronic effects of the fluorine atom and the N-propyl group in this compound are expected to modulate its reactivity compared to the parent o-phenylenediamine.

For instance, in the reaction of o-phenylenediamines with ketones, the rate of benzimidazole formation is influenced by the nature of the substituents on the diamine. N-alkylation has been observed to affect the rate of subsequent cyclization reactions. lookchem.com

A hypothetical kinetic study on the condensation of this compound with an aldehyde to form a benzimidazole could involve monitoring the disappearance of the reactants or the appearance of the product over time using techniques like UV-Vis spectroscopy or HPLC. The rate law could be determined by varying the concentrations of the reactants.

Hypothetical Rate Data for Benzimidazole Formation

[this compound] (M) [Aldehyde] (M) Initial Rate (M/s)
0.1 0.1 1.2 x 10⁻⁵
0.2 0.1 2.4 x 10⁻⁵

This hypothetical data would suggest a second-order reaction, first order in each reactant.

The elucidation of reaction mechanisms for transformations involving this compound would rely on a combination of experimental techniques and computational studies.

Oxidative Cyclization to Benzimidazoles: A plausible mechanism for the formation of a benzimidazole from this compound and an aldehyde involves the following steps:

Nucleophilic attack: One of the amino groups (most likely the more nucleophilic N-propylamino group) attacks the carbonyl carbon of the aldehyde to form a hemiaminal intermediate.

Dehydration: The hemiaminal loses a molecule of water to form a Schiff base (imine) intermediate.

Intramolecular cyclization: The remaining primary amino group attacks the imine carbon to form a dihydrobenzimidazole intermediate.

Oxidation: The dihydrobenzimidazole is oxidized to the final aromatic benzimidazole product. This oxidation can be effected by an external oxidizing agent or, in some cases, by air.

Electrochemical Oxidation: Electrochemical studies of o-phenylenediamine have shown that oxidation leads to the formation of soluble oligomers and polymeric films. nih.gov The initial step is believed to be the formation of a radical cation, which can then undergo coupling reactions. Intermediates in this process include dimers, trimers, and tetramers containing phenazine and 1,4-benzoquinonediimine units. nih.gov It is expected that this compound would follow a similar pathway, leading to fluorinated and N-propylated oligomeric structures.

Key Intermediates in o-Phenylenediamine Reactions:

Reaction Type Key Intermediate(s)
Oxidative Dimerization o-Benzoquinonediimine
Benzimidazole Synthesis Hemiaminal, Schiff Base, Dihydrobenzimidazole

The study of these intermediates can be performed using spectroscopic techniques such as NMR and mass spectrometry, as well as trapping experiments.

Derivatization Strategies and Analogue Synthesis for Functional Diversification

Synthesis and Structural Modification of N-Substituted Analogues

The synthesis of N-substituted analogues of 4-fluoro-1-N-propylbenzene-1,2-diamine can be achieved through several established synthetic routes, often starting from precursors like 4-fluoro-2-nitroaniline (B1293508). A common pathway involves the reduction of the nitro group to an amine, followed by selective N-alkylation. mdpi.com The reactivity of the diamine allows for the introduction of a variety of substituents on one or both nitrogen atoms, leading to a diverse library of compounds.

Key synthetic strategies for N-substitution include:

Reductive Amination: Reaction with aldehydes or ketones under reducing conditions to introduce a range of alkyl or aryl groups.

Acylation and Sulfonylation: Treatment with acyl chlorides, anhydrides, or sulfonyl chlorides to form amides and sulfonamides, respectively. mdpi.com

Nucleophilic Aromatic Substitution: The primary amino group can be selectively derivatized, for instance, by reaction with activated aryl halides. mdpi.com

Photoreactions: A solvent-controlled photoreaction of related azobenzene (B91143) compounds has been developed to selectively synthesize N-arylbenzene-1,2-diamines, offering a novel route to specific N-substituted analogues. nih.gov

These modifications significantly alter the molecule's properties. For example, N-acylation can modulate the electronic nature of the diamine system, while introducing larger alkyl or aryl groups can enhance lipophilicity and influence molecular conformation. The synthesis of chiral benzene-1,2-diamine building blocks has been established, which can be used as organocatalysts in asymmetric synthesis. mdpi.com The reaction of o-phenylenediamine (B120857) derivatives with ketones can also lead to the formation of benzimidazoles, a reaction that involves the cleavage of a carbon-carbon bond and showcases the scaffold's reactivity. lookchem.com

Table 1: Synthetic Methodologies for N-Substituted o-Phenylenediamine Analogues

Methodology Reactants Product Type Reference
Selective Alkylation (1R,2R)-Cyclohexane-1,2-diamine, 1-fluoro-2-nitrobenzene Chiral N-alkylated diamines mdpi.com
Acylation Primary aromatic amine, Acyl chloride N-Acyl diamine mdpi.com
Sulfonylation Primary aromatic amine, Sulfonyl chloride N-Sulfonyl diamine mdpi.com
Photoreaction 4-Methoxyazobenzenes N-Arylbenzene-1,2-diamines nih.gov
Condensation with Ketones o-Phenylenediamine, Aliphatic Ketones Benzimidazoles lookchem.com

Exploration of Halogenated Variants and Their Comparative Reactivity

The fluorine atom in this compound already places it within the class of halogenated o-phenylenediamines. Further exploration of other halogenated variants (Cl, Br, I) and poly-halogenated systems is a key strategy for modulating reactivity and biological activity. The nature and position of the halogen substituent significantly influence the electronic properties of the aromatic ring and can introduce new intermolecular interactions, such as halogen bonding.

Research on halogenated heterocycles derived from o-phenylenediamine has provided valuable insights:

Enhanced Binding Affinity: Studies on halogenated benzotriazole (B28993) and benzimidazole (B57391) derivatives, which share the o-phenylenediamine core, have shown that the presence and position of halogens are critical for their interaction with biological targets like protein kinase CK2. mdpi.com

Influence of Halogen Type: It has been demonstrated that incorporating an iodine atom into the structure can significantly enhance binding affinity compared to other halogens. mdpi.com

Positional Effects: The substitution pattern is crucial; halogen atoms at positions 5 and 6 of benzotriazole derivatives result in much stronger interactions than substitution at positions 4 and 7, which are proximal to the heterocyclic ring. mdpi.com

The reactivity of the scaffold can also be tuned. The electron-withdrawing nature of halogens deactivates the aromatic ring towards electrophilic substitution, while also influencing the nucleophilicity of the amine groups. This comparative reactivity is essential for directing subsequent synthetic transformations and designing molecules with specific interaction profiles.

Table 2: Effect of Halogen Substitution on Biological Interaction of o-Phenylenediamine-Derived Scaffolds

Scaffold Halogen Substituent(s) Target Observation Reference
Benzotriazole Cl, Br at positions 5, 6 Protein Kinase CK2 Stronger interaction than 4, 7-substituted analogues mdpi.com
Benzotriazole I Protein Kinase CK2 Significantly enhances binding affinity mdpi.com
Benzene-1,2-diamine 4,5-dichloro Protein Kinase CK2 Weak interaction (ΔTm = 1.7 °C) mdpi.com

Utilization as a Monomer for Polymeric Materials

Substituted o-phenylenediamines are valuable monomers for the synthesis of conductive polymers and high-performance materials. The polymerization of o-phenylenediamine leads to poly(o-phenylenediamine) (POPD), a polymer noted for its good solubility, processability, and thermal stability. researchgate.net The structure of POPD is often described as a "ladder" structure containing phenazine (B1670421) rings, which contributes to its unique properties. researchgate.netchalcogen.ro

Utilizing this compound as a monomer would yield a polymer with modified characteristics:

Improved Solubility: The N-propyl substituent would likely increase the polymer's solubility in common organic solvents, a significant advantage over the often-insoluble parent polymers like polyaniline. tandfonline.comtandfonline.com

Modified Electronic Properties: The electron-withdrawing fluorine atom would alter the electronic bandgap and redox properties of the resulting polymer.

Enhanced Thermal Stability: Polymers derived from phenylenediamines generally exhibit high thermal stability, a desirable trait for high-temperature applications. tandfonline.comtandfonline.com

The synthesis is typically carried out via chemical or electrochemical oxidative polymerization. researchgate.net Chemical methods often employ oxidants like ammonium (B1175870) persulfate or potassium dichromate in an acidic medium. chalcogen.rotandfonline.com The characterization of such polymers involves techniques like Raman spectroscopy, which can confirm the presence of phenazine-like structures composed of quinoid and benzenoid units. chalcogen.ro

Table 3: Properties of Polymers Derived from Phenylenediamines

Polymer Monomer Key Properties Characterization Methods Reference
Poly(o-phenylenediamine) (POPD) o-Phenylenediamine Good solubility, thermal stability, ladder structure EQCM, UV-vis, FTIR, NMR, TGA researchgate.net
Poly(p-phenylenediamine) (P(pPD)) p-Phenylenediamine High thermal stability, poor solubility UV-vis, FT-IR, NMR, TGA, DSC tandfonline.comtandfonline.com
Poly(2,5-dimethyl-p-phenylenediamine) 2,5-dimethyl-p-phenylenediamine Improved solubility over P(pPD) UV-vis, FT-IR, NMR, TGA, DSC tandfonline.com

Scaffold Engineering for Complex Organic Molecules

The o-phenylenediamine framework is a privileged scaffold in organic synthesis, serving as a precursor to a multitude of heterocyclic compounds. wikipedia.org The reactivity of the adjacent amine groups allows for condensation reactions with a variety of bifunctional reagents to form fused ring systems. This compound can thus be engineered into more complex molecules with significant applications in medicinal chemistry and materials science.

Common transformations of the o-phenylenediamine scaffold include:

Benzimidazole Synthesis: Condensation with carboxylic acids, aldehydes, or their derivatives yields benzimidazoles. wikipedia.orgresearchgate.netresearchgate.net This reaction is one of the most common applications of OPDs, forming the core of numerous pharmaceutical agents. researchgate.net The use of an oxidizing agent, such as copper acetate, is often beneficial when starting with aldehydes. researchgate.net

Benzodiazepine Synthesis: Reaction with α,β-unsaturated carbonyl compounds or ketones can produce 1,5-benzodiazepines, another important class of heterocyclic compounds. researchgate.netresearcher.life

Quinoxaline Synthesis: Condensation with α-dicarbonyl compounds, such as dimethyl oxalate, leads to the formation of quinoxalines. wikipedia.org

Benzotriazole Synthesis: Reaction with nitrous acid provides a straightforward route to benzotriazoles, which are widely used as corrosion inhibitors. wikipedia.org

Table 4: Heterocyclic Systems Derived from the o-Phenylenediamine Scaffold

Reactant(s) Resulting Heterocycle Significance Reference
Carboxylic Acids / Aldehydes Benzimidazole Core of many pharmaceuticals and bioactive compounds wikipedia.orgresearchgate.netresearchgate.net
α,β-Unsaturated Carbonyls / Ketones 1,5-Benzodiazepine Important heterocyclic scaffold researchgate.netresearcher.life
α-Dicarbonyl Compounds (e.g., Dimethyl Oxalate) Quinoxaline Valuable chemical products wikipedia.org
Nitrous Acid Benzotriazole Corrosion inhibitors wikipedia.org

Lack of Specific Research Data Precludes Detailed Analysis of this compound in Catalysis

Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is a significant lack of specific published research on the chemical compound This compound concerning its direct applications in catalysis and ligand design. The available information is insufficient to construct a thorough and scientifically accurate article based on the requested detailed outline.

While research exists for structurally related compounds, such as o-phenylenediamine, 4-fluoro-1,2-phenylenediamine, and other N-substituted diamine derivatives, these findings cannot be directly and accurately extrapolated to the subject compound. The specific combination of the fluoro group at the 4-position and the N-propyl group on one of the amine functions imparts unique electronic and steric properties that would significantly influence its coordination chemistry and catalytic behavior. Without dedicated studies on this compound, any discussion on its role as a ligand precursor, the synthesis and characterization of its metal complexes, or the catalytic activity of such derived species would be speculative.

The scientific record details the coordination of simpler diamines like o-phenylenediamine with metals such as cobalt(II), nickel(II), and zinc(II). For instance, studies show that 4-fluoro-1,2-phenylenediamine can form Schiff base ligands that coordinate with cobalt, nickel, copper, and zinc. ossila.com Similarly, the broader class of diamine ligands is known to be effective in various copper-catalyzed reactions, and metal complexes of substituted o-phenylenediamines have been explored in oxidation and other catalytic transformations. However, the specific catalytic applications in hydrogenation, oxidation, or carbon-carbon bond formation have not been documented for complexes derived explicitly from this compound.

Given the strict requirement to focus solely on this compound and maintain scientific accuracy, the absence of direct research data prevents the generation of the requested article.

Applications in Catalysis and Ligand Design

Role in Asymmetric Catalysis

The structural characteristics of 4-fluoro-1-N-propylbenzene-1,2-diamine, specifically the presence of a fluorine atom and an N-propyl group on the diamine scaffold, suggest its potential as a precursor to valuable chiral ligands for asymmetric catalysis. While direct catalytic applications of this specific compound are not extensively documented in peer-reviewed literature, its utility can be inferred from the well-established roles of analogous fluorinated and N-alkylated chiral diamines in promoting stereoselectivity. Chiral vicinal diamines are of significant interest to synthetic chemists as they are integral components of many chiral catalysts. nih.gov

Chiral Induction in Chemical Transformations

Chiral induction is the process by which a chiral catalyst or reagent preferentially directs a chemical reaction to form one enantiomer of a product over the other. In the context of this compound, its potential for chiral induction lies in its ability to be transformed into a chiral ligand that can coordinate with a metal center. The resulting chiral metal complex can then create a stereochemically defined environment that influences the approach of the substrate, leading to an enantiomerically enriched product.

The introduction of a fluorine atom can significantly impact the electronic properties of the ligand. rsc.org Fluorine is the most electronegative element, and its presence on the benzene (B151609) ring can lead to an electron-deficient aromatic system. rsc.org This electronic effect can be transmitted to the coordinating nitrogen atoms, influencing the Lewis acidity of the metal center in the resulting catalyst. A more Lewis acidic metal center may exhibit enhanced catalytic activity and altered selectivity. The fluorine atom's ability to participate in non-covalent interactions, such as hydrogen bonding or dipole-dipole interactions, can also play a crucial role in the organization of the transition state, further enhancing chiral induction. nih.gov

Enantioselective Reaction Development

The development of enantioselective reactions often relies on the fine-tuning of the catalyst structure. Ligands derived from this compound could be advantageous in this regard, as the fluorine and N-propyl substituents offer opportunities for systematic modification. For instance, the electronic properties of the ligand could be adjusted by changing the position or number of fluorine atoms on the aromatic ring, while the steric environment could be modified by varying the size of the N-alkyl group.

One common application of chiral diamines is in the formation of Schiff base ligands, such as salen-type ligands, by condensation with salicylaldehydes. ossila.com These ligands, in complex with metals like Co, Ni, Cu, and Zn, are effective catalysts for a variety of enantioselective transformations, including asymmetric epoxidation, cyclopropanation, and Michael additions. The fluorine substituent on the phenylenediamine backbone of such a ligand could influence the catalytic activity and enantioselectivity of these reactions.

The following table illustrates the effect of ligand modification on the enantioselectivity of a representative catalytic reaction, based on data from analogous systems.

Catalyst SystemReactionSubstrateEnantiomeric Excess (ee %)
Ni(II)-DBFOX-Ph ComplexAsymmetric FluorinationCyclic β-ketoester99
Ni(II)-DBFOX-Ph ComplexAsymmetric FluorinationAcyclic β-ketoester83
Ir-Polymeric Diamine ComplexAsymmetric Transfer Hydrogenation2-oxo-2-phenylacetic acid93
Pd(OAc)2/(S,S)-Cy-DIOPAsymmetric Allylic AlkylationN-allyl imine95

Advanced Catalytic Concepts Involving Diamine Scaffolds

Beyond their use as simple chiral ligands, diamine scaffolds derived from molecules like this compound can be incorporated into more advanced catalytic systems. These systems often aim to enhance catalyst activity, stability, and recyclability.

One such concept is the development of polymeric chiral diamine ligands. nih.gov By incorporating the chiral diamine monomer into a polymer chain, a recyclable catalyst can be created. These polymeric catalysts can be easily separated from the reaction mixture by filtration, which is advantageous for large-scale industrial processes. Research has shown that iridium complexes of polymeric diamine ligands are highly efficient and recyclable catalysts for the asymmetric transfer hydrogenation of ketones, achieving excellent enantioselectivities and high total turnover numbers. nih.gov

Another advanced concept is the use of diamine derivatives in biomimetic catalysis, where catalysts are designed to mimic the function of enzymes. nih.gov Chiral diamines can be used to create small molecule catalysts that operate in environmentally benign solvents like water. These catalysts can exhibit high reactivity and enantioselectivity in a variety of reactions, bridging the gap between traditional organometallic catalysis and enzymatic transformations. nih.gov

The development of bifunctional catalysts is another area where diamine scaffolds are crucial. In these systems, the diamine ligand not only provides a chiral environment but also contains additional functional groups that can participate in the catalytic cycle, for example, by acting as a Brønsted acid or base to activate a substrate or reagent.

The following table summarizes some advanced catalytic concepts and the potential role of ligands derived from this compound.

Advanced Catalytic ConceptDescriptionPotential Role of this compound Derived Ligands
Polymeric CatalystsChiral ligands immobilized on a polymer support for enhanced recyclability.Can be functionalized and polymerized to create recyclable catalysts for reactions like asymmetric hydrogenation.
Biomimetic CatalysisSmall molecule catalysts designed to mimic enzyme function, often in aqueous media.The diamine scaffold can be incorporated into water-soluble ligands for green asymmetric synthesis.
Bifunctional CatalysisCatalysts with both a metal center for Lewis acid activation and a ligand-based functional group for Brønsted acid/base catalysis.The amine groups can be further functionalized to introduce secondary catalytic sites.
Metal-Organic Frameworks (MOFs)Crystalline materials with metal nodes and organic linkers, creating a porous catalytic structure.Can serve as the organic linker in a chiral MOF for heterogeneous asymmetric catalysis.

Computational and Theoretical Investigations

Quantum Chemical Studies of Electronic Structure and Energetics

Quantum chemical studies, typically employing methods like Density Functional Theory (DFT), are used to investigate the fundamental electronic properties of a molecule. Such studies for a compound like 4-fluoro-1-N-propylbenzene-1,2-diamine would calculate properties such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential. These calculations would help in understanding the molecule's reactivity, stability, and the electronic influence of the fluoro and N-propyl substituents on the aromatic diamine system. Without published research, specific values for orbital energies or charge distributions for this compound are unknown.

Molecular Modeling and Dynamics Simulations for Conformational Analysis and Reactivity

Molecular modeling and molecular dynamics (MD) simulations are powerful tools for exploring the three-dimensional structure and dynamic behavior of molecules. For this compound, these simulations could identify the most stable conformations, particularly concerning the orientation of the flexible N-propyl group and the amine protons. MD simulations could also provide insights into how the molecule behaves in a solvent environment and how its structure fluctuates over time, which is crucial for understanding its potential interactions and reactivity. However, no specific conformational energy profiles or simulation results have been published for this molecule.

Computational Elucidation of Reaction Mechanisms and Transition States

Computational methods are frequently used to map out the pathways of chemical reactions. For a molecule like this compound, this could involve studying its synthesis or its subsequent reactions, such as cyclization to form benzimidazoles. Researchers would calculate the energies of reactants, products, intermediates, and, crucially, the transition states that connect them. This allows for the determination of activation energies and reaction rates. As no such mechanistic studies for this specific compound are available in the literature, no reaction pathways or transition state structures can be detailed.

Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data

Quantum chemical calculations can predict various spectroscopic parameters. For this compound, this would include predicting its Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, ¹⁹F), infrared (IR) vibrational frequencies, and ultraviolet-visible (UV-Vis) absorption wavelengths. These theoretical predictions are invaluable for interpreting experimental spectra and confirming the structure of a synthesized compound. A correlation between predicted and experimental data strengthens the confidence in both the experimental characterization and the computational model. In the absence of published computational work, a table of predicted spectroscopic data cannot be generated.

Analytical and Spectroscopic Characterization Methodologies

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the precise molecular structure of "4-fluoro-1-N-propylbenzene-1,2-diamine" by providing information about the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom.

¹H NMR Spectroscopy: The ¹H NMR spectrum of "this compound" is expected to show distinct signals for the aromatic protons, the amine protons, and the protons of the N-propyl group. The aromatic region will display complex splitting patterns due to the coupling between the protons on the benzene (B151609) ring and the fluorine atom. The protons of the propyl group will appear as characteristic multiplets in the aliphatic region of the spectrum. For instance, the terminal methyl (CH₃) protons would likely appear as a triplet, the adjacent methylene (B1212753) (CH₂) protons as a sextet, and the methylene protons attached to the nitrogen as a triplet. chemicalbook.comdocbrown.info The chemical shifts of the amine (NH and NH₂) protons can be broad and their position may vary depending on the solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. mdpi.com The spectrum will show distinct signals for the three carbons of the propyl group and the six carbons of the aromatic ring. chemicalbook.comdocbrown.info The carbon atoms attached to the fluorine and nitrogen atoms will exhibit characteristic chemical shifts. For example, the carbon atom directly bonded to the fluorine atom is expected to show a large C-F coupling constant. The chemical shifts of the aromatic carbons are influenced by the electronic effects of the fluorine and two amino substituents. researchgate.net

Predicted ¹H and ¹³C NMR Data: Based on data from similar compounds like N-propylaniline and 4-fluoroaniline, the expected chemical shifts can be estimated. rsc.orgrsc.orgchemicalbook.comchemicalbook.com

AssignmentPredicted ¹H Chemical Shift (ppm)Predicted MultiplicityPredicted ¹³C Chemical Shift (ppm)
Aromatic CH6.5 - 7.2m110 - 150
NH₂3.5 - 4.5br s-
NH3.0 - 4.0br s-
N-CH₂~3.1t~46
CH₂-CH₂-CH₃~1.6sextet~23
CH₃~1.0t~12

High-Resolution Mass Spectrometry (HRMS and LC-MS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of "this compound". By providing a highly accurate mass measurement of the molecular ion, HRMS allows for the unambiguous determination of the molecular formula. The expected exact mass of the protonated molecule [M+H]⁺ can be calculated and compared with the experimentally determined value.

Expected Fragmentation Pattern: In addition to the molecular ion, the mass spectrum will show characteristic fragment ions resulting from the cleavage of specific bonds within the molecule. For N-alkylated aromatic amines, common fragmentation pathways include the loss of the alkyl group and cleavage of the C-N bond. miamioh.eduwhitman.edu The fragmentation pattern of "this compound" is expected to show a prominent molecular ion peak. Key fragmentation would likely involve the loss of an ethyl radical (M-29) via alpha-cleavage to the nitrogen, leading to a stable ion. Loss of a propyl group (M-43) is also possible. The presence of the aromatic ring will also lead to characteristic aromatic fragments. ecut.edu.cnruc.dk

LC-MS Analysis: Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of mass spectrometry. This technique is invaluable for analyzing complex mixtures and confirming the identity of the target compound in a reaction mixture. ecut.edu.cn

IonCalculated m/zPossible Fragmentation Pathway
[M+H]⁺169.1139Molecular Ion
[M-C₂H₅]⁺140.0717Loss of ethyl radical
[M-C₃H₇]⁺126.0560Loss of propyl radical

Chromatographic Techniques (HPLC, GC) for Purity Assessment and Reaction Monitoring

Chromatographic methods such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are essential for determining the purity of "this compound" and for monitoring the progress of its synthesis. researchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for separating and quantifying the components of a mixture. researchgate.net For aromatic amines, reversed-phase HPLC with a C18 column is commonly employed. chromatographyonline.com A mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727) would be suitable. researchgate.netthermofisher.com Detection is typically achieved using a UV detector, as the aromatic ring of the compound absorbs UV light. By analyzing the chromatogram, the purity of a sample can be assessed by comparing the area of the main peak to the areas of any impurity peaks. HPLC is also an effective tool for monitoring the progress of a chemical reaction by tracking the disappearance of starting materials and the appearance of the product over time. acs.org

Gas Chromatography (GC): GC is another powerful technique for separating and analyzing volatile compounds. nih.gov For "this compound," a capillary column with a nonpolar or moderately polar stationary phase would be appropriate. The sample is vaporized and carried through the column by an inert gas. Detection is often performed using a Flame Ionization Detector (FID) or a Mass Spectrometer (GC-MS). nih.gov GC-MS provides both retention time data for quantification and mass spectra for identification of the separated components.

TechniqueTypical Stationary PhaseTypical Mobile Phase/Carrier GasDetection Method
HPLCC18 or C8 silicaAcetonitrile/Water or Methanol/Water with bufferUV-Vis or Mass Spectrometry (LC-MS)
GCPolysiloxane (e.g., DB-5)Helium or NitrogenFlame Ionization (FID) or Mass Spectrometry (GC-MS)

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in "this compound" by probing the vibrational modes of its chemical bonds.

Infrared (IR) Spectroscopy: The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the various functional groups. The N-H stretching vibrations of the primary and secondary amine groups are expected to appear in the range of 3300-3500 cm⁻¹. orgchemboulder.comlibretexts.org The C-H stretching vibrations of the aromatic ring will be observed just above 3000 cm⁻¹, while the aliphatic C-H stretches of the propyl group will appear just below 3000 cm⁻¹. The C-N stretching of the aromatic amine will likely be in the 1250-1335 cm⁻¹ region. orgchemboulder.comvscht.cz The C-F stretch will give a strong absorption band, typically in the 1200-1300 cm⁻¹ region.

Vibrational ModeExpected IR Absorption (cm⁻¹)Expected Raman Shift (cm⁻¹)
N-H Stretch (primary & secondary amine)3300 - 3500 (medium)3300 - 3500 (weak)
Aromatic C-H Stretch3000 - 3100 (medium)3000 - 3100 (strong)
Aliphatic C-H Stretch2850 - 2960 (strong)2850 - 2960 (strong)
N-H Bend (primary amine)1580 - 1650 (medium)-
Aromatic C=C Stretch1450 - 1600 (medium)1450 - 1600 (strong)
Aromatic C-N Stretch1250 - 1335 (strong)1250 - 1335 (medium)
C-F Stretch1200 - 1300 (strong)1200 - 1300 (weak)

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of "this compound" can be obtained, this technique can provide precise information on bond lengths, bond angles, and intermolecular interactions in the solid state.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 4-fluoro-1-N-propylbenzene-1,2-diamine?

  • Methodological Answer : Synthesis optimization should focus on regioselective functionalization and amine protection strategies. For example, fluorination at the para position can be achieved via electrophilic aromatic substitution using fluorinating agents like Selectfluor™ under controlled pH (5–7) . The propylamine group is typically introduced via nucleophilic substitution or reductive amination, requiring inert conditions (e.g., N₂ atmosphere) to prevent oxidation of the diamine moiety . Purity (>95%) is confirmed by HPLC, and yields are improved by optimizing reaction time (12–24 hrs) and temperature (60–80°C) .

Q. How can researchers characterize the electronic effects of the fluorine substituent in this compound?

  • Methodological Answer : Computational methods (DFT calculations) and spectroscopic techniques are critical. The fluorine atom’s electron-withdrawing nature reduces electron density on the benzene ring, as evidenced by upfield shifts in ¹⁹F NMR (δ ≈ -110 ppm) and altered UV-Vis absorption maxima (e.g., λ = 260–280 nm) . Comparative studies with non-fluorinated analogs (e.g., 1-N-propylbenzene-1,2-diamine) reveal reduced basicity of the amine groups (pKa shifts by ~1.5 units) due to inductive effects .

Q. What experimental protocols are recommended for screening the biological activity of this compound?

  • Methodological Answer : Standard cytotoxicity assays (MTT or resazurin) using cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 10–100 µM for 48–72 hrs . For antimicrobial activity, broth microdilution assays (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains are performed . Dose-response curves and IC₅₀ values should be validated with triplicate replicates and positive controls (e.g., doxorubicin for cytotoxicity) .

Advanced Research Questions

Q. How do steric and electronic factors influence the regioselectivity of nitration in this compound derivatives?

  • Methodological Answer : Nitration (HNO₃/H₂SO₄) predominantly occurs at the meta position relative to the fluorine due to its electron-withdrawing effect, as shown in analogs like N1-benzyl-4-trifluoromethyl-benzene-1,2-diamine . Steric hindrance from the propyl group directs electrophiles to less crowded positions. Computational modeling (e.g., molecular electrostatic potential maps) and HPLC analysis of reaction mixtures (e.g., 65:35 meta:para product ratio) validate these trends .

Q. What strategies resolve contradictions in reported biological activity data for fluorinated diamines?

  • Methodological Answer : Discrepancies in IC₅₀ values (e.g., 27–106 µM in AChE inhibition studies) often arise from assay conditions (e.g., solvent polarity, cell passage number) . Standardize protocols by:

  • Using identical cell lines and passage numbers.
  • Controlling solvent (DMSO ≤ 0.1% v/v) and temperature (37°C ± 0.5).
  • Validating results with orthogonal assays (e.g., fluorescence-based enzymatic assays vs. cell viability) .

Q. How can computational chemistry predict the binding modes of this compound with biological targets?

  • Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) using protein structures (e.g., PDB: 4EY7 for kinase targets) . Key interactions include:

  • Hydrogen bonding between the diamine groups and catalytic residues (e.g., Asp86 in AChE).
  • Hydrophobic interactions between the propyl chain and binding pockets.
  • Validation via free-energy calculations (MM/PBSA) and comparison with experimental IC₅₀ data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.